molecular formula C5H9NO3 B7767784 Hydroxyproline CAS No. 618-28-0

Hydroxyproline

Cat. No. B7767784
CAS RN: 618-28-0
M. Wt: 131.13 g/mol
InChI Key: PMMYEEVYMWASQN-DMTCNVIQSA-N
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Description

Hydroxyproline, also known as (2S,4R)-4-Hydroxyproline or L-hydroxyproline, is an amino acid . It was first isolated from hydrolyzed gelatin by Hermann Emil Fischer in 1902 . Hydroxyproline differs from proline by the presence of a hydroxyl (OH) group attached to the gamma carbon atom . It is a major component of the protein collagen, comprising roughly 13.5% of mammalian collagen . Hydroxyproline and proline play key roles for collagen stability .


Synthesis Analysis

Hydroxyproline is produced by hydroxylation of the amino acid proline by the enzyme prolyl hydroxylase following protein synthesis (as a post-translational modification) . The enzyme catalyzed reaction takes place in the lumen of the endoplasmic reticulum . A study on the optimization of trans-4-hydroxyproline synthesis pathway by rearrangement center carbon metabolism in Escherichia coli has been reported .


Molecular Structure Analysis

The molecular structure of Hydroxyproline consists of a hydroxyl group attached to the gamma carbon atom . The chemical formula of Hydroxyproline is C5H9NO3 .


Chemical Reactions Analysis

Hydroxyproline is a major component of collagen and plays a key role in its stability . It permits the sharp twisting of the collagen helix . In the canonical collagen Xaa-Yaa-Gly triad, a proline occupying the Yaa position is hydroxylated to give a Xaa-Hyp-Gly sequence .


Physical And Chemical Properties Analysis

Hydroxyproline has a molecular weight of 131.131 g·mol−1 . It is a neutral heterocyclic protein amino acid . It is found in collagen and is common in many gelatin products .

Scientific Research Applications

  • Quantitative Determination in Biological Materials : Woessner (1961) developed a method for the quantitative determination of hydroxyproline in biological materials, even in small proportions, which can be useful in studying hydroxyproline distribution in various samples (Woessner, 1961).

  • Role in Pathogenesis of Diseases : Srivastava et al. (2016) discussed how hydroxyproline plays a crucial role in collagen synthesis and its abnormalities in metabolism are linked to several disorders, suggesting its potential as a biochemical marker (Srivastava et al., 2016).

  • Marker of Bone Resorption : Simşek et al. (2004) reviewed urinary hydroxyproline as a marker of bone resorption, useful in the early diagnosis of bone metabolic diseases (Simşek et al., 2004).

  • Collagen Synthesis in Osteoarthritis : Videman et al. (1981) studied hydroxyproline concentration in articular cartilage in osteoarthritis, revealing insights into collagen synthesis rates during the disease's development (Videman et al., 1981).

  • High-Throughput Quantification for Collagen Research : Hofman et al. (2011) presented a high-throughput, accurate method for the measurement of hydroxyproline, critical for collagen research and development of collagen products (Hofman et al., 2011).

  • Collagen Content Determination in Tissues : Switzer (1991) discussed a method to determine collagen content in tissues based on hydroxyproline content, highlighting its importance in various tissue analyses (Switzer, 1991).

  • Photorejuvenation Studies : Qing (2004) explored the effects of pulsed dye laser on hydroxyproline in the skin, indicating its role in noninvasive wrinkle reduction (Yang Qing, 2004).

  • Collagen Metabolism in Oral Tissues : Orlowski (1976) investigated the incorporation of H3-proline into collagen in oral tissues, providing insights into collagen metabolism in the periodontium and other oral areas (Orlowski, 1976).

  • Improved Method of Derivatization for Measurement : Schilb et al. (1990) described an improved technique for hydroxyproline measurement, crucial for estimating collagen content in tissues (Schilb et al., 1990).

  • Catabolism and Genetic Diseases : Belostotsky and Frishberg (2022) delved into the catabolism of hydroxyproline in vertebrates, its physiology, evolution, and the impact of genetic diseases on its metabolism (Belostotsky & Frishberg, 2022).

Mechanism of Action

Target of Action

Hydroxyproline, a neutral heterocyclic protein amino acid, is primarily found in collagen . Collagen is one of the main building blocks of connective tissue such as skin, bone, and cartilage . Thus, the primary targets of hydroxyproline are these tissues. When these tissues are damaged, hydroxyproline plays a crucial role in their repair .

Mode of Action

Hydroxyproline is produced by the hydroxylation of the amino acid proline by the enzyme prolyl hydroxylase following protein synthesis . This post-translational modification takes place in the lumen of the endoplasmic reticulum . Hydroxyproline, along with proline and glycine, are the major components of collagen . They permit the sharp twisting of the collagen helix . In the canonical collagen Xaa-Yaa-Gly triad, a proline occupying the Yaa position is hydroxylated to give a Xaa-Hyp-Gly sequence . This modification of the proline residue increases the stability of the collagen triple helix .

Biochemical Pathways

In animals, most (nearly 90%) of the collagen-derived trans-4-hydroxy-L-proline is catabolized to glycine via the trans-4-hydroxy-L-proline oxidase pathway . Trans-3-hydroxy-L-proline is degraded via the trans-3-hydroxy-L-proline dehydratase pathway to ornithine and glutamate . These pathways help conserve dietary and endogenously synthesized proline and arginine .

Pharmacokinetics

It is known that hydroxyproline is mostly used as a diagnostic marker of bone turnover and liver fibrosis . It is also used therapeutically in France as a combination topical gel product called Cicactive for small, superficial wounds .

Result of Action

The presence of hydroxyproline in collagen increases the stability of the collagen triple helix . This stability is crucial for the structure and function of connective tissues such as skin, bone, and cartilage . When these tissues are damaged, hydroxyproline is necessary for their repair .

Action Environment

The action of hydroxyproline can be influenced by various environmental factors. For instance, the production of hydroxyproline is a post-translational modification that takes place in the lumen of the endoplasmic reticulum . This suggests that factors affecting the endoplasmic reticulum could potentially influence the action of hydroxyproline. Additionally, the extracellular space in plants and algae contains up to 10% dry weight of hydroxyproline-rich glycoproteins , indicating that the extracellular environment can also play a role in the action of hydroxyproline.

Safety and Hazards

Hydroxyproline is toxic and contains a pharmaceutically active ingredient . It is a moderate to severe irritant to the skin and eyes . Handling should only be performed by personnel trained and familiar with handling potent active pharmaceutical ingredients .

properties

IUPAC Name

(2S,4R)-4-hydroxypyrrolidine-2-carboxylic acid
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InChI

InChI=1S/C5H9NO3/c7-3-1-4(5(8)9)6-2-3/h3-4,6-7H,1-2H2,(H,8,9)/t3-,4+/m1/s1
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InChI Key

PMMYEEVYMWASQN-DMTCNVIQSA-N
Source PubChem
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Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CNC1C(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@H](CN[C@@H]1C(=O)O)O
Source PubChem
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Molecular Formula

C5H9NO3
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Related CAS

25249-07-4
Record name L-Proline, 4-hydroxy-, (4R)-, homopolymer
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DSSTOX Substance ID

DTXSID10883225
Record name Hydroxyproline
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Molecular Weight

131.13 g/mol
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Physical Description

Solid; [Merck Index] White crystalline powder; [Alfa Aesar MSDS], Solid
Record name Hydroxyproline
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Boiling Point

Decomposes
Record name Hydroxyproline
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Solubility

Soluble in water at 0, 25, 50, and 60 °C, 361 mg/mL at 25 °C
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Product Name

Hydroxyproline

CAS RN

618-28-0, 51-35-4
Record name DL-Hydroxyproline
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Melting Point

274°C, 274 - 275 °C
Record name Hydroxyproline
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Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

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